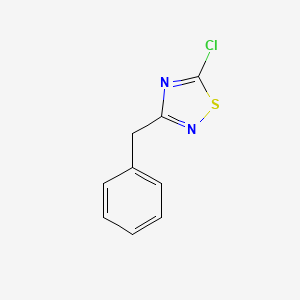

3-Benzyl-5-chloro-1,2,4-thiadiazole

Description

Significance of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within their ring. This structural feature imparts unique physicochemical properties, making them indispensable in modern chemical research, particularly in drug discovery. researchgate.netidosi.org Over 90% of new drugs incorporate heterocyclic rings, which can modulate properties like solubility, lipophilicity, and hydrogen bonding capacity, all of which are crucial for a compound's biological activity and effectiveness. researchgate.netidosi.org The versatility of heterocyclic scaffolds allows chemists to design and synthesize novel molecules with a wide range of applications, from life-saving medicines to advanced materials. acs.orgijpsr.comjmchemsci.com

Overview of Thiadiazole Isomers and Their Chemical Relevance

Thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. nih.govresearchgate.net Depending on the relative positions of these heteroatoms, four distinct isomers exist: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). nih.govresearchgate.netresearchgate.netmdpi.com Each isomer possesses a unique electronic distribution and chemical reactivity, leading to a diverse range of applications. researchgate.netisres.org The 1,2,4- and 1,3,4-thiadiazole isomers are the most extensively studied due to their significant biological activities. isres.orgnih.gov The 1,2,4-thiadiazole scaffold, in particular, is considered an important structure as it resembles the ubiquitous pyrimidine (B1678525) moiety. isres.orgdurham.ac.uk

Historical Context and Initial Characterization of 1,2,4-Thiadiazoles

The exploration of thiadiazole chemistry dates back to the late 19th century, with the first 1,3,4-thiadiazole being described in 1882. nih.govsphinxsai.com The synthesis of 1,2,4-thiadiazoles has since been achieved through various methods, including the reaction of amidines with trichloromethylsulfenyl chloride, a key method for producing 5-chloro-1,2,4-thiadiazole (B1348767) derivatives. durham.ac.ukthieme-connect.de Early research focused on understanding the fundamental reactivity of the 1,2,4-thiadiazole ring, noting that the 5-position is the most reactive site for nucleophilic substitution. isres.org

Current Research Trends and Academic Focus on 1,2,4-Thiadiazole Derivatives

Current research on 1,2,4-thiadiazole derivatives is largely driven by their potential in medicinal chemistry. nih.gov Scientists are actively exploring their utility as antibacterial, anti-inflammatory, and anticancer agents, among other therapeutic applications. niscpr.res.innih.govresearchgate.net The ability of the 1,2,4-thiadiazole ring to act as a bioisostere for other key heterocycles and its capacity to interact with biological targets make it a privileged scaffold in drug design. nih.govnih.gov Modern synthetic techniques, including flow chemistry, are being employed to safely and efficiently produce these compounds for further investigation. durham.ac.uk

Properties

IUPAC Name |

3-benzyl-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGFKQSEHPLELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyl 5 Chloro 1,2,4 Thiadiazole

Precursor Synthesis and Reaction Pathway to 3-Benzyl-5-chloro-1,2,4-thiadiazole Formation

The classical synthesis of 3-benzyl-5-chloro-1,2,4-thiadiazole hinges on the reaction between an appropriate amidine and a sulfur-containing electrophile that facilitates the ring closure.

The journey towards 3-benzyl-5-chloro-1,2,4-thiadiazole begins with the synthesis of its key precursor, 2-phenylacetamidine. niscpr.res.in This intermediate is typically prepared from benzyl (B1604629) cyanide (also known as phenylacetonitrile). atamanchemicals.comwikipedia.org The synthesis of 2-phenylacetamidine can be achieved through a Pinner reaction, where benzyl cyanide is treated with an alcohol in the presence of a strong acid, like hydrogen chloride, to form an imidate ester hydrochloride. Subsequent treatment of this intermediate with ammonia (B1221849) furnishes the desired 2-phenylacetamidine. niscpr.res.in

An alternative approach to an amidine precursor involves the reaction of 2-arylacetonitrile with thionyl chloride to yield ethyl 2-arylimidoacetate, which upon treatment with ammonia in ethanol (B145695), produces the amidine derivative. niscpr.res.in

A related pathway to a precursor for a similar thiadiazole structure involves the alkylation of dipotassium (B57713) cyanodithioimidocarbonate with an appropriate alkyl bromide. vu.lt This method, however, leads to a different substitution pattern on the resulting thiadiazole ring.

| Intermediate | Starting Material(s) | Key Reagents | Reference |

|---|---|---|---|

| 2-Phenylacetamidine | Benzyl cyanide | Ethanol, HCl, Ammonia | niscpr.res.in |

| Ethyl 2-arylimidoacetate | 2-Arylacetonitrile | Thionyl chloride | niscpr.res.in |

| Monoalkyl derivatives of cyanodithioimidocarbonate | Dipotassium cyanodithioimidocarbonate, Alkyl bromides | - | vu.lt |

The definitive step in the formation of the 3-benzyl-5-chloro-1,2,4-thiadiazole ring is the reaction of 2-phenylacetamidine with perchloromethylmercaptan (trichloromethanesulfenyl chloride). niscpr.res.inacs.org This reaction, typically carried out in the presence of a base such as sodium hydroxide, facilitates the cyclization and formation of the heterocyclic ring. niscpr.res.in The process involves the nucleophilic attack of the amidine on the perchloromethylmercaptan, followed by an intramolecular cyclization with the elimination of hydrogen chloride, leading to the formation of the stable 1,2,4-thiadiazole (B1232254) ring. acs.org

This method is a versatile approach for the synthesis of various 3,5-disubstituted 1,2,4-thiadiazoles and has been successfully applied to create a range of derivatives. acs.orgdurham.ac.ukdss.go.th The reaction conditions, including the choice of base and solvent, can be optimized to improve the yield and purity of the final product. google.com For instance, careful control of pH during the reaction of trichloroacetamidine with trichloromethanesulfenyl chloride has been shown to improve yields in the production of a related compound, 3-trichloromethyl-5-chloro-1,2,4-thiadiazole. google.com

| Reactants | Key Reagent | Product | Reference |

|---|---|---|---|

| 2-Phenylacetamidine | Perchloromethylmercaptan | 3-Benzyl-5-chloro-1,2,4-thiadiazole | niscpr.res.inacs.org |

| 2-Aminopyridines | Perchloromethylmercaptan | 3-(2-Pyridylimino)-3H- Current time information in Bangalore, IN.rsc.orgresearchgate.netthiadiazolo[4,3-a]pyridines | acs.org |

| Trichloroacetamidine | Trichloromethanesulfenyl chloride | 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole | google.com |

Alternative and Emerging Synthetic Approaches for 1,2,4-Thiadiazoles with 3,5-Disubstitution

While the reaction of amidines with perchloromethylmercaptan is a robust method, several alternative and more recent strategies have been developed for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. These methods often offer advantages in terms of substrate scope, reaction conditions, and efficiency.

Oxidative cyclization is a prominent strategy for the synthesis of 1,2,4-thiadiazoles. isres.org A common approach involves the oxidative dimerization of thioamides, which can be achieved using a variety of oxidizing agents. acs.orgthieme-connect.de For instance, a one-pot synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles has been developed using molecular iodine as the oxidant to mediate the intramolecular oxidative coupling of N-H and S-H bonds. rsc.org Another method employs phenyliodine(III) bis(trifluoroacetate) (PIFA) to promote the oxidative S-N bond formation in imidoyl thioureas, leading to 3-substituted-5-arylamino-1,2,4-thiadiazoles. organic-chemistry.org

Other oxidative cyclization approaches include the use of sulfuryl chloride for the cyclization of monoalkyl derivatives of cyanodithioimidocarbonate to form 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles. vu.lt Furthermore, an electrochemical method has been reported for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, providing a catalyst- and oxidant-free synthesis of 3-substituted 5-amino-1,2,4-thiadiazole derivatives. organic-chemistry.org

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 3,5-disubstituted 1,2,4-thiadiazoles from simple starting materials in a single step. isres.org One such strategy involves the reaction of amidoximes, isocyanides, and elemental sulfur or selenium, promoted by sodium carbonate, to produce 5-amino-1,2,4-thiadiazoles and their selenium analogs. organic-chemistry.org Another MCR involves the reaction of arylmethyl bromides, arylamidines, and elemental sulfur to yield unsymmetrical 3,5-diaryl 1,2,4-thiadiazoles. acs.org

[3+2]-Cycloaddition reactions represent another powerful tool for the construction of the 1,2,4-thiadiazole ring. isres.org This approach typically involves the reaction of a nitrile sulfide (B99878) with a dipolarophile. For example, nitrile sulfides can react with nitriles to form unsymmetrically disubstituted 1,2,4-thiadiazoles. isres.orgacs.org An iodine-mediated [3+2] oxidative cyclization of 2-aminoheteroarenes and isothiocyanates or isoselenocyanates has also been developed for the synthesis of heteroarene-fused Current time information in Bangalore, IN.rsc.orgresearchgate.netthiadiazoles and Current time information in Bangalore, IN.rsc.orgresearchgate.netselenadiazoles. acs.org Microwave irradiation has been shown to enhance the generation of nitrile sulfides, leading to shorter reaction times and improved yields in some cases. researchgate.net

| Methodology | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Oxidative Cyclization | Use of an oxidizing agent to form the S-N bond | Iodine-mediated cyclization of thioamides and nitriles | rsc.org |

| Multicomponent Reaction | One-pot synthesis from multiple starting materials | Reaction of amidoximes, isocyanides, and sulfur | organic-chemistry.org |

| [3+2]-Cycloaddition | Formation of the ring from a three-atom and a two-atom component | Reaction of nitrile sulfides with nitriles | isres.orgacs.org |

Green Chemistry Approaches to 1,2,4-Thiadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,4-thiadiazoles to minimize environmental impact. These approaches focus on the use of safer solvents, reduced energy consumption, and the elimination of hazardous reagents. mdpi.comconsensus.app

One notable green method is the oxidative dimerization of thioamides in water, using molecular oxygen as the oxidant. rhhz.net This process is often catalyzed by iodine and avoids the use of toxic oxidants and hazardous organic solvents. rhhz.net Another approach involves the use of hydrogen peroxide as a clean oxidant with ethanol as a green solvent, allowing for the synthesis of 1,2,4-thiadiazoles at ambient temperatures. mdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry for synthesizing 1,2,4-thiadiazole derivatives. scielo.brderpharmachemica.comresearchgate.netnih.govnih.gov This technique often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. derpharmachemica.comresearchgate.net Ultrasound-initiated synthesis in water is another environmentally benign protocol that can produce 1,2,4-thiadiazoles in excellent yields with short reaction times without the need for a metal catalyst. gsa.ac.uk

Solvent-free reaction conditions represent a significant advancement in green synthesis. For example, a one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides using Lawesson's reagent and an oxidant can be performed without any solvent, offering high efficiency and broad substrate tolerance. rsc.org

| Green Chemistry Approach | Key Features | Example Reaction | Reference |

| Water as Solvent | Use of a safe, non-toxic, and abundant solvent. | Oxidative dimerization of thioamides using O₂ in water. rhhz.net | rhhz.net |

| Microwave Irradiation | Reduced reaction times, higher yields, and cleaner reactions. | Synthesis of triazolothiadiazoles. scielo.brderpharmachemica.comresearchgate.netnih.govnih.gov | scielo.brderpharmachemica.comresearchgate.netnih.govnih.gov |

| Ultrasound Irradiation | Metal- and catalyst-free, short reaction times, high yields. | Conversion of thioamides to 1,2,4-thiadiazoles in water. gsa.ac.uk | gsa.ac.uk |

| Solvent-Free Synthesis | Eliminates the need for traditional solvents, reducing waste. | One-pot synthesis from primary amides using Lawesson's reagent. rsc.org | rsc.org |

| Alternative Oxidants | Use of environmentally friendly oxidants like H₂O₂. | Hydrogen peroxide-mediated synthesis from substituted thiourea (B124793) in ethanol. mdpi.com | mdpi.com |

Regioselectivity and Stereochemical Considerations in 1,2,4-Thiadiazole Synthesis

Regioselectivity is a critical aspect of 1,2,4-thiadiazole synthesis, particularly when producing unsymmetrically substituted derivatives. The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles often involves the careful control of reaction conditions to direct the formation of the desired regioisomer.

In the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids, the reaction demonstrates high regioselectivity. At room temperature, substitution occurs preferentially at the 5-position, yielding 5-aryl-3-chloro-1,2,4-thiadiazoles. nih.gov This selectivity is attributed to the higher reactivity of the C5 position in the 1,2,4-thiadiazole ring towards nucleophilic substitution. isres.org

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles (an isomeric form) from thiosemicarbazide (B42300) intermediates also highlights the importance of reagent choice in controlling regioselectivity. nih.gov Different cyclization agents can lead to the formation of either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles from the same precursor. nih.govacs.orgnih.govacs.org For instance, acid-catalyzed cyclization of specific intermediates can be directed to produce either thiadiazoles or oxadiazoles (B1248032) based on the solvent and catalyst system employed. acs.orgnih.govacs.orgorganic-chemistry.org

Stereochemical considerations are less common in the synthesis of the aromatic 1,2,4-thiadiazole ring itself, as it is a planar system. However, if chiral centers are present in the substituents at the 3- or 5-positions, their stereochemistry must be controlled during the synthesis of the starting materials or through subsequent modifications.

The table below summarizes key aspects of regioselectivity in 1,2,4-thiadiazole synthesis:

| Reaction Type | Precursors | Conditions | Outcome | Reference |

| Suzuki-Miyaura Coupling | 3,5-Dichloro-1,2,4-thiadiazole and arylboronic acid | Room Temperature | Selective formation of 5-aryl-3-chloro-1,2,4-thiadiazole | nih.gov |

| Reagent-Based Cyclization | Thiosemicarbazide intermediate | EDC·HCl or p-TsCl | Regioselective formation of 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles | nih.gov |

| Acid-Catalyzed Cyclization | Alkyl 2-(methylthio)-2-thioxoacetates and acyl hydrazides | p-TSA and AcOH | Regioselective synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-oxadiazoles | acs.orgnih.govacs.orgorganic-chemistry.org |

| [3+2] Cycloaddition | α-enolicdithioesters and tosyl azide | Et₃N, solvent-free | Regioselective synthesis of 4,5-disubstituted 1,2,3-thiadiazoles | rsc.org |

Chemical Reactivity and Derivatization Strategies of 3 Benzyl 5 Chloro 1,2,4 Thiadiazole

Nucleophilic Substitution Reactions at the C-5 Position of the 1,2,4-Thiadiazole (B1232254) Ring

The carbon atoms of the 1,2,4-thiadiazole ring, particularly at the C-5 position, are electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. thieme-connect.de This electronic characteristic makes halogenated 1,2,4-thiadiazoles, such as 3-benzyl-5-chloro-1,2,4-thiadiazole, highly susceptible to nucleophilic substitution reactions. The chlorine atom at the C-5 position is readily displaced by a wide range of nucleophiles, providing a powerful tool for the synthesis of diverse derivatives. nih.gov This reactivity is a cornerstone for creating new molecules with tailored properties.

The reaction of 3-benzyl-5-chloro-1,2,4-thiadiazole with sulfur-based nucleophiles is a well-established method for introducing sulfur-containing moieties at the C-5 position. For instance, treatment with various thiols or their corresponding thiolates leads to the formation of 5-thioether derivatives. A common synthetic route involves the oxidative cyclization of monoalkylated dipotassium (B57713) cyanodithioimidocarbonate derivatives with sulfuryl chloride to yield 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles. d-nb.infonih.gov These sulfanyl (B85325) compounds can be further oxidized to the corresponding more reactive sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. d-nb.infonih.gov These oxidized species, particularly the 5-sulfonyl-1,2,4-thiadiazoles, exhibit outstanding reactivity towards thiols, such as the cysteine residues in proteins, reacting via nucleophilic aromatic substitution (SNAr). vu.lt

Table 1: Synthesis of 3-Chloro-5-alkylsulfanyl-1,2,4-thiadiazoles

| Starting Material | Reagent | Product |

|---|---|---|

| Dipotassium cyanodithioimidocarbonate | Alkyl bromides | Monoalkyl derivatives |

This table illustrates a general synthetic pathway for creating sulfur-linked thiadiazole derivatives.

While palladium-catalyzed methods are common for arylation (see section 3.3.1), direct C-5 arylation and alkylation can also be achieved through nucleophilic substitution reactions. Carbon nucleophiles, such as organolithium or Grignard reagents, can potentially displace the C-5 chlorine. However, these strong organometallic reagents can also attack the ring sulfur, leading to ring cleavage, which presents a significant limitation. thieme-connect.de More controlled C-C bond formation via nucleophilic substitution often involves activated carbon nucleophiles under specific conditions to avoid side reactions.

The facile displacement of the C-5 chlorine atom makes 3-benzyl-5-chloro-1,2,4-thiadiazole an excellent building block for synthesizing complex conjugates and hybrid molecules. nih.gov By reacting the chloro-thiadiazole with nucleophiles that are part of another bioactive scaffold (e.g., containing amine or thiol groups), two distinct pharmacophores can be linked together. researchgate.net This strategy, known as pharmacophoric hybridization, has been employed to connect 5-substituted-1,3,4-thiadiazole scaffolds with moieties like substituted piperazines through an acetamide (B32628) linker, resulting in novel hybrid compounds. nih.gov This approach allows for the creation of molecules with potentially enhanced or synergistic biological activities. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated 1,2,4-Thiadiazoles

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for the functionalization of halogenated heterocycles, including 3-benzyl-5-chloro-1,2,4-thiadiazole. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling reaction is a highly effective method for creating C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. tcichemicals.com This reaction has been successfully applied to halogenated 1,2,4-thiadiazoles. nih.gov

Specifically, studies on 3,5-dichloro-1,2,4-thiadiazole (B1299824) have demonstrated that Suzuki-Miyaura coupling with arylboronic acids can be controlled to achieve regioselective substitution. nih.govresearchgate.net When the reaction is conducted at room temperature with one equivalent of boronic acid, the substitution occurs preferentially at the C-5 position, yielding 5-aryl-3-chloro-1,2,4-thiadiazole. nih.govresearchgate.net This selectivity is crucial for the controlled synthesis of asymmetrically substituted thiadiazoles. By analogy, 3-benzyl-5-chloro-1,2,4-thiadiazole is expected to react readily with various aryl- and alkylboronic acids at the C-5 position under similar conditions.

Table 2: Regioselectivity in Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-thiadiazole

| Reaction Condition | Product | Reference |

|---|---|---|

| Room Temperature | 5-Aryl-3-chloro-1,2,4-thiadiazole | nih.govresearchgate.net |

This table highlights the temperature-dependent selectivity of the Suzuki-Miyaura reaction, enabling either mono- or di-substitution.

This method provides a robust pathway to a wide array of 3-benzyl-5-(hetero)aryl-1,2,4-thiadiazoles, significantly expanding the chemical space accessible from the parent chloro compound.

Other Cross-Coupling Variants

While Suzuki, Heck, and Sonogashira reactions represent the most widely utilized cross-coupling strategies for the derivatization of halo-heterocycles, the reactivity of the C5-chloro substituent on the 3-benzyl-1,2,4-thiadiazole core also permits exploration of other powerful carbon-carbon and carbon-heteroatom bond-forming methodologies. These alternative strategies offer access to a diverse range of structural motifs that may not be readily accessible through the more common coupling reactions. The following subsections discuss the potential application of Stille, Negishi, Buchwald-Hartwig, and Kumada couplings for the derivatization of 3-benzyl-5-chloro-1,2,4-thiadiazole, based on established principles of cross-coupling chemistry.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound. wikipedia.org This methodology is renowned for its tolerance of a wide variety of functional groups, and the organostannane reagents are often stable to air and moisture. wikipedia.org For the derivatization of 3-benzyl-5-chloro-1,2,4-thiadiazole, a Stille coupling would offer a viable route to introduce alkyl, vinyl, aryl, and heteroaryl substituents at the C5-position.

The general transformation can be envisioned as the reaction of 3-benzyl-5-chloro-1,2,4-thiadiazole with an organostannane reagent in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The catalytic cycle is initiated by the oxidative addition of the chloro-thiadiazole to the Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the C5-substituted product and regenerate the catalyst.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organohalide. wikipedia.org Organozinc compounds exhibit a good balance of nucleophilicity and functional group tolerance, making the Negishi coupling a powerful tool in complex molecule synthesis. wikipedia.org The application of this reaction to 3-benzyl-5-chloro-1,2,4-thiadiazole would allow for the formation of C-C bonds with sp³-, sp²-, and sp-hybridized carbon atoms. wikipedia.org

A potential synthetic route would involve the reaction of 3-benzyl-5-chloro-1,2,4-thiadiazole with a pre-formed or in situ-generated organozinc reagent. The catalytic system would typically employ a palladium catalyst, such as a Pd(0) complex with phosphine (B1218219) ligands. The reaction mechanism follows the characteristic steps of oxidative addition, transmetalation, and reductive elimination.

Buchwald-Hartwig Amination

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination stands as a premier method. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and a primary or secondary amine. wikipedia.org This reaction would be instrumental in synthesizing a library of 5-amino-1,2,4-thiadiazole derivatives from 3-benzyl-5-chloro-1,2,4-thiadiazole.

The reaction would involve treating 3-benzyl-5-chloro-1,2,4-thiadiazole with a desired amine in the presence of a palladium catalyst, a suitable phosphine ligand (often sterically hindered), and a base. wikipedia.orgjk-sci.com The choice of ligand is critical for the efficiency of the catalytic cycle, which, like other cross-coupling reactions, proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Kumada Coupling

The Kumada coupling is a cross-coupling reaction that employs a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.org This reaction is particularly effective for forming carbon-carbon bonds between aryl, vinyl, and alkyl groups. wikipedia.org Given the high reactivity of Grignard reagents, the functional group compatibility can be more limited compared to other cross-coupling methods. However, for substrates lacking sensitive functional groups, the Kumada coupling offers a highly efficient transformation.

In the context of 3-benzyl-5-chloro-1,2,4-thiadiazole, a Kumada coupling would involve its reaction with an appropriate Grignard reagent in the presence of a nickel or palladium catalyst. The high reactivity of the Grignard reagent could lead to rapid conversion under mild conditions.

The following table summarizes the general parameters for these potential cross-coupling reactions with 3-benzyl-5-chloro-1,2,4-thiadiazole. It is important to note that these are generalized conditions and would require optimization for this specific substrate.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | General Reaction Conditions | Potential Product |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Anhydrous solvent (e.g., Toluene, THF), heat | 3-Benzyl-5-R-1,2,4-thiadiazole |

| Negishi Coupling | R-ZnX | Pd(0) complex with phosphine ligands | Anhydrous solvent (e.g., THF, Dioxane) | 3-Benzyl-5-R-1,2,4-thiadiazole |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst with phosphine ligand, Base | Anhydrous solvent (e.g., Toluene, Dioxane), heat | 3-Benzyl-5-(N-R¹R²)-1,2,4-thiadiazole |

| Kumada Coupling | R-MgX | Ni or Pd complex | Anhydrous etheral solvent (e.g., THF, Diethyl ether) | 3-Benzyl-5-R-1,2,4-thiadiazole |

Advanced Spectroscopic and Structural Elucidation of 3 Benzyl 5 Chloro 1,2,4 Thiadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity, chemical environment, and spatial relationships of atoms.

The ¹H NMR spectrum of 3-benzyl-5-chloro-1,2,4-thiadiazole is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group. The methylene (B1212753) protons (CH₂) connecting the phenyl ring to the thiadiazole core would likely appear as a singlet, given the absence of adjacent protons for coupling. This signal's chemical shift would be influenced by the electron-withdrawing nature of the 1,2,4-thiadiazole (B1232254) ring.

The aromatic protons of the phenyl ring would typically present as a complex multiplet in the aromatic region of the spectrum. The specific pattern and chemical shifts of these protons are dictated by their position (ortho, meta, para) relative to the methylene group. For comparison, in a series of 3-bromo-5-substituted-1,2,4-thiadiazoles, the protons on substituted aromatic rings displayed characteristic multiplets within the expected aromatic region amazonaws.com.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Benzyl-5-chloro-1,2,4-thiadiazole

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methylene (-CH₂-) | ~4.0 - 4.5 | Singlet (s) |

The ¹³C NMR spectrum provides a detailed map of the carbon framework. For 3-benzyl-5-chloro-1,2,4-thiadiazole, distinct signals are anticipated for the two carbons of the thiadiazole ring, the methylene carbon, and the carbons of the phenyl ring. The C3 and C5 carbons of the 1,2,4-thiadiazole ring are expected to resonate at significantly different chemical shifts due to their distinct chemical environments—C3 being attached to the benzyl group and C5 to the electronegative chlorine atom. Studies on substituted 1,2,4-thiadiazole derivatives have shown that the chemical shifts of the ring carbons are highly sensitive to the nature of the substituents researchgate.net. For instance, in 3-(substituted phenyl)-4-(p-tolyl)-1,2,4-thiadiazole-5(4H)-ones, the C3 and C5 carbons show distinct resonances that vary with the electronic properties of the phenyl substituent researchgate.net.

The methylene carbon signal would appear in the aliphatic region, while the aromatic carbons would produce several signals in the downfield region, with their exact shifts determined by their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Benzyl-5-chloro-1,2,4-thiadiazole

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Thiadiazole) | ~170 - 180 |

| C5 (Thiadiazole) | ~185 - 195 |

| Methylene (-CH₂-) | ~35 - 45 |

| C-ipso (Phenyl) | ~135 - 140 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For 3-benzyl-5-chloro-1,2,4-thiadiazole, an HSQC spectrum would show a cross-peak connecting the methylene proton singlet to the methylene carbon signal, and cross-peaks linking each aromatic proton to its corresponding aromatic carbon. This technique is invaluable for assigning the carbons of the benzyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connectivity between different parts of the molecule. Key expected correlations for 3-benzyl-5-chloro-1,2,4-thiadiazole would include a cross-peak between the methylene protons and the C3 carbon of the thiadiazole ring, as well as with the ipso-carbon of the phenyl ring. Such correlations definitively prove the attachment of the benzyl group to the C3 position of the thiadiazole core ipb.pt.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space interactions between protons that are in close proximity, which helps in determining the molecule's three-dimensional conformation. For this molecule, NOESY could show correlations between the methylene protons and the ortho-protons of the phenyl ring, providing information about the rotational conformation around the CH₂-phenyl bond.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 3-benzyl-5-chloro-1,2,4-thiadiazole (C₉H₇ClN₂S), the exact mass of the molecular ion [M]⁺˙ can be calculated. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed chemical formula. For example, in the characterization of related 3-bromo-5-substituted-1,2,4-thiadiazoles, HRMS was used to confirm the elemental composition by matching the found mass to the calculated mass for the protonated molecule [M+H]⁺ amazonaws.com.

Table 3: Predicted HRMS Data for 3-Benzyl-5-chloro-1,2,4-thiadiazole

| Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₉H₇ClN₂S | [M]⁺˙ | 210.0019 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable insights into its structure.

The fragmentation of 3-benzyl-5-chloro-1,2,4-thiadiazole would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the bond between the methylene group and the thiadiazole ring, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is a very common and characteristic fragmentation for benzyl-substituted compounds. Another likely fragmentation would involve the loss of chlorine from the molecular ion. The fragmentation of the thiadiazole ring itself would produce characteristic smaller fragments. Studies on the fragmentation of related 1,3,4-thiadiazoles have shown that the ring can cleave in predictable ways, often involving the loss of small molecules like HCN or sulfur-containing species electronicsandbooks.com.

Table 4: Predicted Key Fragments in MS/MS of 3-Benzyl-5-chloro-1,2,4-thiadiazole

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 210/212 | Molecular Ion | [C₉H₇ClN₂S]⁺˙ |

| 175 | Loss of Cl | [C₉H₇N₂S]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

For 1,2,4-thiadiazole derivatives, these techniques are crucial for confirming the presence of key functional groups and the integrity of the heterocyclic ring. The most distinctive signals in the IR spectra of substituted 1,3,4-thiadiazoles are those corresponding to the C=O and C=N groups, which are observed in the ranges of 1678–1697 cm⁻¹ and 1613–1643 cm⁻¹, respectively mdpi.com. In the case of 3-Benzyl-5-chloro-1,2,4-thiadiazole, the endocyclic C=N stretching vibrations are expected to produce characteristic bands in a similar region.

Further analysis of related compounds, such as 3-chloro-4-fluoro-1,2,5-thiadiazole, reveals strong bands associated with CN stretching at approximately 1527 cm⁻¹ and 1422 cm⁻¹ researchgate.net. Vibrations involving the benzyl group would also be prominent, including aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C ring stretching between 1450-1600 cm⁻¹, and CH₂ bending vibrations around 1450 cm⁻¹. The C-Cl stretching vibration is typically observed in the lower frequency region of the IR spectrum, generally between 800 and 600 cm⁻¹.

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to support experimental findings by calculating the vibrational frequencies and potential energy distribution of the normal modes researchgate.net. Such calculations for related thiadiazoles have shown good agreement with experimental IR and Raman spectra, allowing for a detailed and reliable assignment of the observed vibrational bands researchgate.netresearchgate.net.

Table 1: Typical Infrared (IR) and Raman Active Vibrational Frequencies for Substituted Thiadiazoles

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Characteristic of the benzyl group. |

| Aliphatic C-H Stretch | 3000-2850 | From the methylene bridge of the benzyl group. |

| C=N Stretch (Ring) | 1640-1500 | Key indicator of the thiadiazole ring structure. mdpi.comnih.gov |

| C=C Stretch (Aromatic) | 1600-1450 | Characteristic of the benzyl group's phenyl ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The chromophores present in 3-Benzyl-5-chloro-1,2,4-thiadiazole—namely the thiadiazole ring and the benzyl group—are expected to give rise to characteristic absorption bands.

The electronic spectra of thiadiazole derivatives typically feature π → π* and n → π* transitions. The high-energy π → π* transitions are associated with the conjugated system of the heterocyclic ring, while the lower-energy n → π* transitions involve the non-bonding electrons on the sulfur and nitrogen atoms. Studies on novel 1,3,4-thiadiazole (B1197879) compounds have elucidated their electronic properties through both experimental UV-Vis spectroscopy and theoretical calculations dergipark.org.trrsc.org.

For 3-Benzyl-5-chloro-1,2,4-thiadiazole, the phenyl ring of the benzyl group acts as an additional chromophore, which would contribute to the π → π* transitions. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the nature of the substituents on the thiadiazole ring. Quantum mechanical calculations have been successfully used to study the properties of thiadiazole and its derivatives, supporting experimental spectroscopic data dergipark.org.tr.

Table 2: Expected Electronic Transitions for 3-Benzyl-5-chloro-1,2,4-thiadiazole

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Thiadiazole Ring, Phenyl Ring | 200-300 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization.

While the specific crystal structure of 3-Benzyl-5-chloro-1,2,4-thiadiazole is not detailed in the available literature, extensive crystallographic studies have been performed on a wide range of related thiadiazole derivatives mdpi.comnih.govscispace.comresearchgate.net. These studies serve as excellent models for predicting the structural features of the target compound.

For instance, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one confirmed the 5-membered ring structure and provided detailed bond length and angle information nih.gov. In another related structure, a 1,2,4-oxadiazole (B8745197) derivative, the ring was found to be nearly co-planar with an attached phenyl ring, with a small dihedral angle between them nih.gov. This suggests that in 3-Benzyl-5-chloro-1,2,4-thiadiazole, the planarity between the thiadiazole and the benzyl group's phenyl ring would be a key structural parameter. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds or weak C-H···π interactions nih.gov.

Table 3: Representative Bond Lengths and Angles from a Related Thiadiazole Structure

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| C-S Bond Length | Thiadiazole Ring | ~1.75 Å | nih.gov |

| C=N Bond Length | Thiadiazole Ring | ~1.30 Å | nih.gov |

| N-N Bond Length | Thiadiazole Ring | ~1.36 Å | nih.gov |

| C-N-C Angle | Thiadiazole Ring | ~110-115° | nih.gov |

Other Advanced Spectroscopic Methodologies (e.g., Fluorescence, CD)

Beyond the core techniques, other spectroscopic methods can provide further valuable information about the molecule's properties.

Fluorescence Spectroscopy: This technique measures the emission of light from a molecule after it has absorbed light. The presence of aromatic systems, such as the thiadiazole and phenyl rings, makes fluorescence a possibility for 3-Benzyl-5-chloro-1,2,4-thiadiazole. Studies on various 1,3,4-thiadiazole analogues have revealed interesting fluorescence effects, including dual fluorescence, which can be sensitive to environmental factors like pH, concentration, and solvent polarity nih.govnih.govsemanticscholar.org. These effects are often linked to molecular aggregation or charge transfer phenomena, and the nature of the substituents on the thiadiazole ring has a significant impact on the position of the fluorescence bands nih.gov.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to study chiral molecules. While 3-Benzyl-5-chloro-1,2,4-thiadiazole itself is not chiral, CD spectroscopy can be a valuable tool for studying its interactions with chiral biomolecules. For example, CD measurements have been used to investigate the synergistic interactions between a 1,3,4-thiadiazole derivative and other molecules in phosphate-buffered saline (PBS) solution tcu.edu. Such studies are crucial for understanding the behavior of these compounds in biological systems.

Table 4: Summary of Other Spectroscopic Methodologies

| Technique | Information Gained | Relevance to 3-Benzyl-5-chloro-1,2,4-thiadiazole |

|---|---|---|

| Fluorescence Spectroscopy | Electronic structure of excited states, environmental sensitivity. | Potential for fluorescence due to aromatic rings; properties would be influenced by substituents. nih.govnih.gov |

Potential Applications and Future Research Directions

Prospects in Medicinal Chemistry and Drug Design

The 1,2,4-thiadiazole (B1232254) nucleus is a key component in a variety of biologically active molecules, showing potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic agents. nih.govisres.orgresearchgate.net The mesoionic character of the thiadiazole ring allows compounds containing it to more easily cross cellular membranes and interact with biological targets. nih.govmdpi.com

Research into related structures suggests that 3-Benzyl-5-chloro-1,2,4-thiadiazole could serve as a precursor for novel therapeutics. For instance, various thiadiazole derivatives have shown promise as anticancer agents by targeting pathways involved in cell division or by inhibiting key enzymes like heat shock protein 90 (Hsp90). nih.gov The presence of the benzyl (B1604629) group could enhance binding to hydrophobic pockets in target proteins, a common strategy in drug design. The chloro-substituent provides a reactive handle for chemists to introduce other functional groups, creating libraries of related compounds for screening against various diseases.

| Thiadiazole Isomer | Reported Biological Activity | Potential Therapeutic Area |

|---|---|---|

| 1,2,4-Thiadiazole | Anticancer, Anti-inflammatory, Antimicrobial nih.govisres.orgresearchgate.net | Oncology, Infectious Diseases |

| 1,3,4-Thiadiazole (B1197879) | Anticancer, Anticonvulsant, Antiviral mdpi.comresearchgate.net | Oncology, Neurology, Virology |

| 1,2,3-Thiadiazole | Anticancer (Hsp90 inhibition) nih.gov | Oncology |

A significant challenge in drug development is ensuring that a compound reaches its intended target in the body (bioavailability) and interacts specifically with that target (selectivity) to minimize side effects. The physicochemical properties of the 3-Benzyl-5-chloro-1,2,4-thiadiazole scaffold can be modified to optimize these parameters.

Strategies to improve bioavailability often involve altering a molecule's solubility and lipophilicity. The benzyl group in 3-Benzyl-5-chloro-1,2,4-thiadiazole already contributes to its lipophilic character, which can be crucial for crossing biological membranes. nih.gov Further modifications, either on the benzyl ring or by replacing the chloro group, could fine-tune this property. For example, encapsulation of thiadiazole derivatives into microspheres has been explored as a method to overcome low solubility and achieve sustained release. nih.gov

Target selectivity can be enhanced through rational drug design. Molecular docking studies on other thiadiazole derivatives have shown how they can fit into specific binding pockets of enzymes, such as cyclooxygenase-2 (COX-2), conferring selectivity over other isoforms. rsc.org The defined stereochemistry of the 3-benzyl and 5-chloro substituents on the 1,2,4-thiadiazole ring provides a fixed three-dimensional structure that can be modeled to predict interactions with specific protein targets, guiding the synthesis of more selective inhibitors.

Applications in Agrochemistry

Thiadiazole derivatives are not only important in medicine but also have significant applications in agriculture as pesticides and plant growth regulators. isres.orgsci-hub.st The 1,3,4-thiadiazole ring, in particular, is found in several commercial agrochemicals. sci-hub.stresearchgate.net The structural similarities suggest that 1,2,4-thiadiazole derivatives like 3-Benzyl-5-chloro-1,2,4-thiadiazole could also be effective in this sector.

Several commercial herbicides, such as tebuthiuron, are based on a thiadiazole core. researchgate.net These compounds often act by inhibiting photosynthesis in weeds. researchgate.net Research has shown that various 1,3,4-thiadiazole derivatives exhibit potent herbicidal activity against broadleaf weeds. acs.orgacs.org Given that the thiadiazole ring is the active pharmacophore, it is plausible that 1,2,4-thiadiazole derivatives could be developed into novel herbicides. The benzyl and chloro groups of 3-Benzyl-5-chloro-1,2,4-thiadiazole could be modified to optimize uptake by plants and interaction with the target site, potentially leading to new selective herbicides.

Beyond herbicides, thiadiazoles have been investigated for their antifungal, antibacterial, and insecticidal properties. researchgate.netnih.gov For example, 1,3,4-thiadiazole derivatives have been shown to possess antifungal activity against significant plant pathogens like Phytophthora infestans. nih.gov This opens a promising avenue for investigating 3-Benzyl-5-chloro-1,2,4-thiadiazole and its analogues as broad-spectrum crop protection agents.

Certain thiadiazole compounds can influence plant development, acting as plant growth regulators. researchgate.netnih.gov For instance, some derivatives have been shown to promote growth effects in plants. gavinpublishers.com More recently, research has demonstrated that novel 1,3,4-thiadiazole derivatives can protect tobacco plants against the Tobacco Mosaic Virus (TMV) by improving the plant's photosynthetic efficiency and inducing defense mechanisms. mdpi.com This suggests that the thiadiazole scaffold can modulate physiological pathways in plants. Future research could explore whether 3-Benzyl-5-chloro-1,2,4-thiadiazole can regulate plant growth or enhance resistance to biotic and abiotic stresses.

Role in Materials Science and Coordination Chemistry

The applications of thiadiazoles extend beyond the life sciences into materials science and coordination chemistry. isres.orgrsc.org The aromatic nature and the presence of nitrogen and sulfur heteroatoms with lone pairs of electrons make the thiadiazole ring an excellent candidate for use in advanced materials and as a ligand for metal ions. researchgate.net

The electron-deficient character of the thiadiazole ring gives it good electron-accepting and charge-transporting capabilities. sci-hub.st These electronic properties are highly sought after for the development of organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The thermal and chemical stability of the thiadiazole ring is another advantage for these applications. sci-hub.st

In coordination chemistry, thiadiazoles act as versatile ligands, binding to metal ions through their nitrogen and/or sulfur atoms to form complex structures. isres.orgresearchgate.net These metal-thiadiazole complexes can have interesting properties, such as luminescence, which could be exploited in chemosensors or other optical materials. The structure of 3-Benzyl-5-chloro-1,2,4-thiadiazole offers multiple potential coordination sites, making it a viable candidate for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov

| Compound Name |

|---|

| 3-Benzyl-5-chloro-1,2,4-thiadiazole |

| Tebuthiuron |

| Cefozopran |

| Resveratrol |

| Adriamycin |

| Celecoxib |

| Bismerthiazol |

| Thiodiazole-copper |

| Ningnanmycin |

Ligand Design for Metal Complexation

The 1,2,4-thiadiazole core is recognized for its capacity to act as a ligand in coordination chemistry. The nitrogen and sulfur heteroatoms within the ring can serve as donor sites for metal ions, facilitating the formation of stable metal complexes. researchgate.net The presence of the benzyl group in 3-Benzyl-5-chloro-1,2,4-thiadiazole can influence the steric and electronic properties of the resulting complexes, while the chloro group at the 5-position offers a reactive site for further functionalization. isres.org

Research into 1,3,4-thiadiazole derivatives, a related isomer, has shown their ability to form complexes with various transition metals, including Zn(II) and Cu(II). mdpi.com These complexes are often formed through coordination with a thiadiazole nitrogen atom and a neighboring functional group. mdpi.com Similarly, 3-Benzyl-5-chloro-1,2,4-thiadiazole could be explored for its ability to form complexes with a range of metal ions. The coordination behavior of this ligand could lead to the development of new catalysts, sensors, or materials with interesting magnetic and optical properties. Future studies could involve systematically reacting this compound with different metal salts and characterizing the resulting complexes to understand their structural and electronic properties.

Development of Functional Materials

The inherent properties of the thiadiazole ring, such as aromaticity and thermal stability, make it a promising building block for the development of functional organic materials. isres.org Thiadiazole derivatives have been investigated for their potential use in luminescent materials and coordination polymers. mdpi.com For instance, 1,2,5-thiadiazole (B1195012) 1,1-dioxides have been studied for their potential in constructing molecule-based magnetic materials. mdpi.com

The specific structure of 3-Benzyl-5-chloro-1,2,4-thiadiazole could be leveraged to create materials with tailored properties. The benzyl group can enhance solubility and influence packing in the solid state, while the chloro atom provides a handle for polymerization or grafting onto surfaces. Future research could focus on synthesizing polymers or metal-organic frameworks (MOFs) incorporating this thiadiazole derivative. mdpi.com Such materials could find applications in organic light-emitting diodes (OLEDs), sensors, or as components in electronic devices.

Future Challenges and Opportunities in 1,2,4-Thiadiazole Research

While the potential of 3-Benzyl-5-chloro-1,2,4-thiadiazole is significant, further research is necessary to fully realize its capabilities. The broader field of 1,2,4-thiadiazole chemistry presents several challenges and opportunities for future exploration.

Exploration of Novel Synthetic Pathways

The synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles remains an area of active research. acs.org Traditional methods often lead to mixtures of products or require harsh reaction conditions. Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes.

| Synthetic Method | Description | Key Features |

| Oxidative Dimerization of Thioamides | A common method for synthesizing symmetrically substituted 1,2,4-thiadiazoles using various oxidizing agents. acs.org | Applicable for identical substituents at the 3- and 5-positions. |

| Iodine-Mediated One-Pot Synthesis | Involves the reaction of thioamides with nitriles, followed by intramolecular oxidative coupling mediated by molecular iodine. rsc.orgresearchgate.net | Allows for the synthesis of unsymmetrically disubstituted 1,2,4-thiadiazoles from readily available starting materials. rsc.org |

| NaH-DMF-Promoted Dehydrogenative N-S Bond Formation | A transition-metal-free synthesis involving the base-mediated reaction of amidines with dithioesters or isothiocyanates. nih.gov | Provides a facile route to 3,5-bis(het)aryl/arylaminothiadiazoles. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura cross-coupling reactions can be used to introduce substituents at specific positions on the thiadiazole ring. nih.gov | Enables the creation of a diverse library of 3,5-disubstituted derivatives. nih.gov |

Future research should aim to develop novel, efficient, and scalable synthetic methods for producing 3-Benzyl-5-chloro-1,2,4-thiadiazole and its analogues. This includes the exploration of greener synthetic approaches that minimize waste and avoid the use of toxic reagents. researchgate.net

Advanced Pharmacological Profiling and Target Identification

The 1,2,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The diverse pharmacological profile of thiadiazoles stems from their ability to interact with various biological targets. pkheartjournal.com

For 3-Benzyl-5-chloro-1,2,4-thiadiazole, a comprehensive pharmacological evaluation is warranted to uncover its potential therapeutic applications. This would involve screening the compound against a panel of biological targets and in various disease models. Advanced techniques for target identification, such as chemical proteomics and affinity-based methods, could be employed to pinpoint the specific proteins or pathways with which the compound interacts. frontiersin.org This knowledge is crucial for understanding its mechanism of action and for guiding the rational design of more potent and selective derivatives.

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches has become indispensable in modern chemical research. For 1,2,4-thiadiazole derivatives, computational methods such as Density Functional Theory (DFT) and molecular docking are increasingly used to predict molecular properties, elucidate reaction mechanisms, and guide the design of new compounds with desired activities. rsc.org

In the context of 3-Benzyl-5-chloro-1,2,4-thiadiazole, computational studies can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets. ekb.eg For example, molecular docking could be used to predict its binding affinity to various enzymes or receptors, thereby prioritizing experimental screening efforts. rsc.org The integration of these in silico methods with experimental validation will accelerate the discovery and development of new applications for this promising compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Benzyl-5-chloro-1,2,4-thiadiazole?

- Methodological Answer : A common approach involves cyclocondensation of benzyl-substituted precursors with sulfur donors. For example, chloroacetamidine and trichloromethanesulphenyl chloride can react under reflux in ethanol, followed by benzyl group introduction via nucleophilic substitution. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield. Monitoring via TLC and purification via vacuum distillation or recrystallization is recommended .

Q. How can structural characterization of 3-Benzyl-5-chloro-1,2,4-thiadiazole be performed?

- Methodological Answer : Use NMR (¹H, ¹³C) to confirm substitution patterns, particularly distinguishing benzyl protons (δ 4.5–5.0 ppm) and chlorine-induced deshielding. Mass spectrometry (EI-MS) provides molecular ion confirmation. X-ray crystallography (if crystalline) resolves bond angles and planarity, as seen in related thiadiazoles where dihedral angles between aromatic systems range from 80° to 85° .

Q. What are the stability considerations for handling this compound?

- Methodological Answer : Store under inert gas (argon) in amber glass at –20°C to prevent photodegradation. Avoid prolonged exposure to moisture due to potential hydrolysis of the thiadiazole ring. Safety data for analogs (e.g., 5-chloro-3-phenyl-1,2,4-thiadiazole) recommend using PPE and fume hoods due to moderate acute toxicity (oral LD₅₀ > 300 mg/kg in rats) .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts like 5-methoxy derivatives?

- Methodological Answer : During Suzuki-Miyaura coupling or nucleophilic substitutions, side reactions (e.g., methoxy group formation) arise from solvent interactions. Use aprotic solvents (toluene, DMF) instead of methanol/water mixtures. Kinetic studies suggest maintaining temperatures below 60°C reduces unwanted substitutions. Post-reaction quenching with acidic buffers (pH 4–5) stabilizes the chloro-substituted product .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer assays often stem from substituent effects. For example, ethyl groups enhance lipophilicity and bioavailability compared to methyl analogs. Standardize assays using identical cell lines (e.g., HCT-116 for colon cancer) and control for solvent effects (DMSO vs. saline). Meta-analyses of IC₅₀ values across studies can identify structure-activity trends .

Q. How do electronic effects of the benzyl and chloro substituents influence reactivity?

- Methodological Answer : The chloro group at C5 acts as an electron-withdrawing moiety, activating the thiadiazole ring for nucleophilic attacks at C3. Benzyl groups provide steric bulk, reducing undesired dimerization. DFT calculations on frontier molecular orbitals (HOMO/LUMO) can predict regioselectivity in cross-coupling reactions. Experimental validation via Hammett plots correlates substituent electronic parameters (σ) with reaction rates .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

- Methodological Answer : Use in vitro kinase profiling assays (e.g., ADP-Glo™) to screen against a panel of kinases (e.g., EGFR, VEGFR). Molecular docking studies (AutoDock Vina) model interactions with ATP-binding pockets. Compare binding affinities to known inhibitors (e.g., imatinib). Validate hits via SPR (surface plasmon resonance) for kinetic analysis (Kd, kon/koff) .

Key Considerations for Researchers

- Synthetic Challenges : Benzyl group introduction requires careful stoichiometry to avoid over-alkylation.

- Data Reproducibility : Standardize solvent purity (HPLC-grade) and reaction scales (<5 mmol for exploratory syntheses).

- Safety Protocols : Adhere to GHS guidelines for chlorinated heterocycles—avoid skin contact and use explosion-proof refrigerators for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.